Dec-9-enylmagnesium bromide
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Overview
Description
Dec-9-enylmagnesium bromide, also known as 9-decenyl magnesium bromide, is an organomagnesium compound with the molecular formula C10H19BrMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce a decenyl group into various substrates, making it a versatile tool in synthetic chemistry .
Mechanism of Action
Dec-9-enylmagnesium bromide, also known as this compound, 0.50 M in THF, is a chemical compound with the molecular formula C10H19BrMg . This compound is a type of Grignard reagent, which are organomagnesium compounds widely used in organic chemistry for introducing carbon-based groups .
Target of Action
The primary targets of this compound are carbon-based molecules that can form covalent bonds with the dec-9-enyl group. The compound acts as a nucleophile, meaning it donates an electron pair to form a chemical bond .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. In this process, the compound donates an electron pair to an electrophilic carbon atom in another molecule, forming a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a Grignard reagent, it can participate in a wide variety of reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions, as it reacts violently with water. It is also sensitive to air, requiring storage under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-9-enylmagnesium bromide is typically prepared by the reaction of magnesium turnings with 9-decenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C9H17Br→C9H17MgBr
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and precise temperature control to ensure complete reaction and high yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dec-9-enylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Coupling Reactions: It can participate in coupling reactions with halides to form longer carbon chains.
Substitution Reactions: It can substitute halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or diethyl ether.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like copper(I) iodide.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Alkenes: From coupling reactions with halides
Scientific Research Applications
Dec-9-enylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- Ethylmagnesium bromide
- Phenylmagnesium bromide
- Vinylmagnesium bromide
Comparison: Dec-9-enylmagnesium bromide is unique due to its long alkenyl chain, which imparts different reactivity and selectivity compared to shorter-chain Grignard reagents like ethylmagnesium bromide. The presence of the double bond in the decenyl group also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;dec-1-ene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUOBTTUYRXPQW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCCCC=C.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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